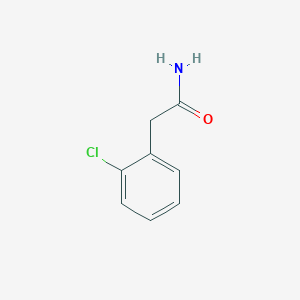

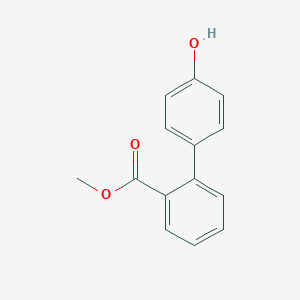

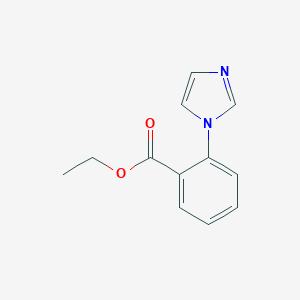

methyl (E)-3-(2-fluorophenyl)prop-2-enoate

説明

Molecular Structure Analysis

The molecular structure of “methyl (E)-3-(2-fluorophenyl)prop-2-enoate” is not explicitly provided in the search results .Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, and density of “methyl (E)-3-(2-fluorophenyl)prop-2-enoate” can be found in chemical databases .科学的研究の応用

Fluorescent Chemosensors

Methyl (E)-3-(2-fluorophenyl)prop-2-enoate and related compounds have been investigated for their potential applications as fluorescent chemosensors. 4-Methyl-2,6-diformylphenol (DFP), a compound with similar structural motifs, demonstrates the ability to develop chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors underscore the potential of structurally related compounds, like methyl (E)-3-(2-fluorophenyl)prop-2-enoate, in the development of new chemosensors for various analytical applications (Roy, 2021).

Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a compound related to methyl (E)-3-(2-fluorophenyl)prop-2-enoate, has been recognized for its bioactive precursor role in organic synthesis, contributing to a variety of pharmacological activities. Its versatility as a substrate and its significance in the synthesis of medical products highlight the importance of similar compounds in drug development and synthesis. The comprehensive review of synthetic routes and pharmaceutical applications demonstrates the critical role of these compounds in advancing medical research (Farooq & Ngaini, 2019).

Biophysical and Biomedical Applications

The development of novel imaging techniques and the exploration of fluorophores, including compounds similar to methyl (E)-3-(2-fluorophenyl)prop-2-enoate, have provided insights into their potential biophysical and biomedical applications. Methylene blue, for instance, has been utilized for intraoperative fluorescent imaging, demonstrating the versatility of fluorophoric compounds in medical diagnostics and treatment. This underscores the broader potential of methyl (E)-3-(2-fluorophenyl)prop-2-enoate in enhancing diagnostic techniques and therapeutic strategies (Cwalinski et al., 2020).

Environmental and Green Chemistry

The study of fluoroalkylation reactions, particularly in aqueous media, highlights the environmental significance of compounds like methyl (E)-3-(2-fluorophenyl)prop-2-enoate. These studies emphasize the need for environmentally friendly methods to incorporate fluorinated groups into target molecules, which is crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The push towards green chemistry practices in fluoroalkylation reactions showcases the potential environmental applications and the importance of sustainable approaches in chemical synthesis (Song et al., 2018).

特性

IUPAC Name |

methyl (E)-3-(2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGMSNMENPDWJB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-(2-fluorophenyl)prop-2-enoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)